2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide
2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide
UC-781 is a thiocarboxanilide non-nucleoside reverse transcriptase inhibitor (NNRTI). It is a topical microbicide targeted against the AIDS virus.
N-(4-Chloro-3-((3-Methyl-2-Butenyl)Oxy)Phenyl)-2-Methyl-3-Furancarbothioamide is a thiocarboxanilide non-nucleoside reverse transcriptase inhibitor. UC-781 is a potent inhibitor of reverse transcriptase-dependent pyrophosphorolysis, and purportedly restores the chain-terminating activity of zidovudine (AZT) against AZT-resistant virus.
N-(4-Chloro-3-((3-Methyl-2-Butenyl)Oxy)Phenyl)-2-Methyl-3-Furancarbothioamide is a thiocarboxanilide non-nucleoside reverse transcriptase inhibitor. UC-781 is a potent inhibitor of reverse transcriptase-dependent pyrophosphorolysis, and purportedly restores the chain-terminating activity of zidovudine (AZT) against AZT-resistant virus.
Brand Name:
Vulcanchem
CAS No.:
178870-32-1
VCID:
VC0546217
InChI:
InChI=1S/C17H18ClNO2S/c1-11(2)6-8-21-16-10-13(4-5-15(16)18)19-17(22)14-7-9-20-12(14)3/h4-7,9-10H,8H2,1-3H3,(H,19,22)
SMILES:
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCC=C(C)C
Molecular Formula:
C17H18ClNO2S
Molecular Weight:
335.8 g/mol
2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide
CAS No.: 178870-32-1
Inhibitors
VCID: VC0546217
Molecular Formula: C17H18ClNO2S
Molecular Weight: 335.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide - 178870-32-1](/images/no_structure.jpg)
Description | UC-781 is a thiocarboxanilide non-nucleoside reverse transcriptase inhibitor (NNRTI). It is a topical microbicide targeted against the AIDS virus. N-(4-Chloro-3-((3-Methyl-2-Butenyl)Oxy)Phenyl)-2-Methyl-3-Furancarbothioamide is a thiocarboxanilide non-nucleoside reverse transcriptase inhibitor. UC-781 is a potent inhibitor of reverse transcriptase-dependent pyrophosphorolysis, and purportedly restores the chain-terminating activity of zidovudine (AZT) against AZT-resistant virus. |
---|---|
CAS No. | 178870-32-1 |
Product Name | 2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide |
Molecular Formula | C17H18ClNO2S |
Molecular Weight | 335.8 g/mol |
IUPAC Name | N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylfuran-3-carbothioamide |
Standard InChI | InChI=1S/C17H18ClNO2S/c1-11(2)6-8-21-16-10-13(4-5-15(16)18)19-17(22)14-7-9-20-12(14)3/h4-7,9-10H,8H2,1-3H3,(H,19,22) |
Standard InChIKey | YZHIXLCGPOTQNB-UHFFFAOYSA-N |
Isomeric SMILES | CC1=C(C=CO1)C(=NC2=CC(=C(C=C2)Cl)OCC=C(C)C)S |
SMILES | CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCC=C(C)C |
Canonical SMILES | CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCC=C(C)C |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2-chloro-5-(((2-methyl-3-furanyl)carbonothioyl)amino)phenyl 3-methyl-2-butenyl ether 3-furancarbothioamide, N-(4-chloro-3-((3-methyl-2-buten-1-yl)oxy)phenyl)-2-methyl- UC 781 UC-781 UC781 |
Reference | 1: McConville C, Friend D. Development and characterisation of a self-microemulsifying drug delivery systems (SMEDDSs) for the vaginal administration of the antiretroviral UC-781. Eur J Pharm Biopharm. 2013 Apr;83(3):322-9. doi: 10.1016/j.ejpb.2012.10.007. PubMed PMID: 23159711. 2: Rezk NL. Development and validation of LC-ESI-MS method for sensitive, accurate and rapid determination of UC-781 in New Zealand white rabbit plasma. Talanta. 2011 Sep 30;85(4):2074-9. doi: 10.1016/j.talanta.2011.07.037. PubMed PMID: 21872060. 3: Goddeeris C, Willems T, Houthoofd K, Martens JA, Van den Mooter G. Dissolution enhancement of the anti-HIV drug UC 781 by formulation in a ternary solid dispersion with TPGS 1000 and Eudragit E100. Eur J Pharm Biopharm. 2008 Nov;70(3):861-8. doi: 10.1016/j.ejpb.2008.07.006. PubMed PMID: 18691650. 4: Goddeeris C, Willems T, Van den Mooter G. Formulation of fast disintegrating tablets of ternary solid dispersions consisting of TPGS 1000 and HPMC 2910 or PVPVA 64 to improve the dissolution of the anti-HIV drug UC 781. Eur J Pharm Sci. 2008 Aug 7;34(4-5):293-302. doi: 10.1016/j.ejps.2008.05.005. PubMed PMID: 18602800. 5: Goddeeris C, Van den Mooter G. Free flowing solid dispersions of the anti-HIV drug UC 781 with Poloxamer 407 and a maximum amount of TPGS 1000: investigating the relationship between physicochemical characteristics and dissolution behaviour. Eur J Pharm Sci. 2008 Sep 2;35(1-2):104-13. doi: 10.1016/j.ejps.2008.06.010. PubMed PMID: 18644442. 6: Fletcher P, Kiselyeva Y, Wallace G, Romano J, Griffin G, Margolis L, Shattock R. The nonnucleoside reverse transcriptase inhibitor UC-781 inhibits human immunodeficiency virus type 1 infection of human cervical tissue and dissemination by migratory cells. J Virol. 2005 Sep;79(17):11179-86. PubMed PMID: 16103169; PubMed Central PMCID: PMC1193640. 7: Van Herrewege Y, Michiels J, Van Roey J, Fransen K, Kestens L, Balzarini J, Lewi P, Vanham G, Janssen P. In vitro evaluation of nonnucleoside reverse transcriptase inhibitors UC-781 and TMC120-R147681 as human immunodeficiency virus microbicides. Antimicrob Agents Chemother. 2004 Jan;48(1):337-9. PubMed PMID: 14693562; PubMed Central PMCID: PMC310190. 8: Damian F, Blaton N, Kinget R, Van den Mooter G. Physical stability of solid dispersions of the antiviral agent UC-781 with PEG 6000, Gelucire 44/14 and PVP K30. Int J Pharm. 2002 Sep 5;244(1-2):87-98. PubMed PMID: 12204568. 9: Deferme S, Van Gelder J, Ingels F, Van den Mooter G, De Buck S, Balzarini J, Naesens L, De Clercq E, Kinget R, Augustijns P. Intestinal absorption characteristics of the low solubility thiocarboxanilide UC-781. Int J Pharm. 2002 Mar 2;234(1-2):113-9. PubMed PMID: 11839442. 10: Damian F, Blaton N, Desseyn H, Clou K, Augustijns P, Naesens L, Balzarini J, Kinget R, Van den Mooter G. Solid state properties of pure UC-781 and solid dispersions with polyvinylpyrrolidone (PVP K30). J Pharm Pharmacol. 2001 Aug;53(8):1109-16. PubMed PMID: 11518020. 11: Damian F, Blaton N, Naesens L, Balzarini J, Kinget R, Augustijns P, Van den Mooter G. Physicochemical characterization of solid dispersions of the antiviral agent UC-781 with polyethylene glycol 6000 and Gelucire 44/14. Eur J Pharm Sci. 2000;10(4):311-22. PubMed PMID: 10838021. 12: Goddeeris C, Coacci J, Van den Mooter G. Correlation between digestion of the lipid phase of smedds and release of the anti-HIV drug UC 781 and the anti-mycotic drug enilconazole from smedds. Eur J Pharm Biopharm. 2007 May;66(2):173-81. PubMed PMID: 17158039. 13: Balzarini J, Naesens L, Verbeken E, Laga M, Van Damme L, Parniak M, Van Mellaert L, Anné J, De Clercq E. Preclinical studies on thiocarboxanilide UC-781 as a virucidal agent. AIDS. 1998 Jul 9;12(10):1129-38. PubMed PMID: 9677161. 14: Balzarini J, Pelemans H, Esnouf R, De Clercq E. A novel mutation (F227L) arises in the reverse transcriptase of human immunodeficiency virus type 1 on dose-escalating treatment of HIV type 1-infected cell cultures with the nonnucleoside reverse transcriptase inhibitor thiocarboxanilide UC-781. AIDS Res Hum Retroviruses. 1998 Feb 10;14(3):255-60. PubMed PMID: 9491916. 15: Balzarini J, Pelemans H, Aquaro S, Perno CF, Witvrouw M, Schols D, De Clercq E, Karlsson A. Highly favorable antiviral activity and resistance profile of the novel thiocarboxanilide pentenyloxy ether derivatives UC-781 and UC-82 as inhibitors of human immunodeficiency virus type 1 replication. Mol Pharmacol. 1996 Aug;50(2):394-401. PubMed PMID: 8700148. |
PubChem Compound | 3000926 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume